molecular formula C8H7FO3 B12094501 Benzaldehyde, 2-fluoro-3-hydroxy-6-methoxy- CAS No. 1260657-56-4

Benzaldehyde, 2-fluoro-3-hydroxy-6-methoxy-

Cat. No.: B12094501
CAS No.: 1260657-56-4
M. Wt: 170.14 g/mol
InChI Key: XHEFFJOVSKZULK-UHFFFAOYSA-N
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Description

Benzaldehyde, 2-fluoro-3-hydroxy-6-methoxy-: is an aromatic aldehyde with the molecular formula C8H7FO3 . This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a methoxy group attached to the benzene ring, along with an aldehyde functional group. It is a derivative of benzaldehyde and is used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of benzaldehyde derivatives typically involves large-scale chemical reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzaldehyde derivatives can undergo oxidation reactions to form carboxylic acids.

    Reduction: Reduction of the aldehyde group can produce the corresponding alcohol.

    Substitution: The presence of functional groups such as fluorine and hydroxyl allows for various substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products:

    Oxidation: Corresponding benzoic acid derivatives.

    Reduction: Corresponding benzyl alcohol derivatives.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Drug Discovery: Utilized as a precursor in the synthesis of active pharmaceutical ingredients (APIs).

Industry:

Mechanism of Action

The mechanism of action of benzaldehyde, 2-fluoro-3-hydroxy-6-methoxy-, involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity and protein function. The presence of fluorine and hydroxyl groups can enhance the compound’s reactivity and specificity towards certain biological targets .

Comparison with Similar Compounds

Uniqueness: Benzaldehyde, 2-fluoro-3-hydroxy-6-methoxy-, is unique due to the combination of fluorine, hydroxyl, and methoxy groups on the benzene ring. This unique combination enhances its reactivity and specificity in various chemical and biological applications, making it a valuable compound in research and industry.

Properties

CAS No.

1260657-56-4

Molecular Formula

C8H7FO3

Molecular Weight

170.14 g/mol

IUPAC Name

2-fluoro-3-hydroxy-6-methoxybenzaldehyde

InChI

InChI=1S/C8H7FO3/c1-12-7-3-2-6(11)8(9)5(7)4-10/h2-4,11H,1H3

InChI Key

XHEFFJOVSKZULK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)O)F)C=O

Origin of Product

United States

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